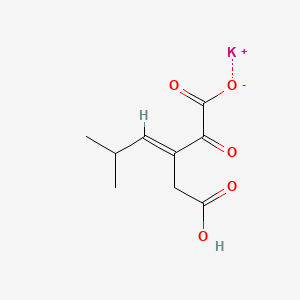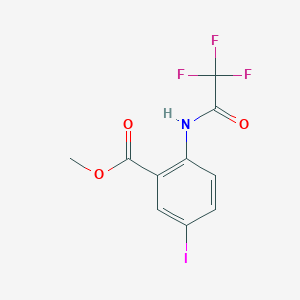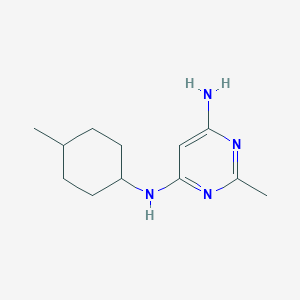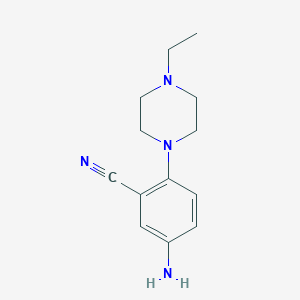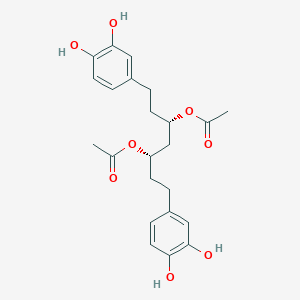
1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate is an organic compound with the molecular formula C23H28O8 It is characterized by the presence of two 3,4-dihydroxyphenyl groups attached to a heptane backbone, with acetoxy groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxybenzaldehyde and heptane-3,5-dione.
Condensation Reaction: The 3,4-dihydroxybenzaldehyde undergoes a condensation reaction with heptane-3,5-dione in the presence of a suitable catalyst, such as piperidine, to form the intermediate compound.
Acetylation: The intermediate compound is then acetylated using acetic anhydride and a base, such as pyridine, to introduce the acetoxy groups at the 3 and 5 positions of the heptane backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl rings can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it of interest in studies related to oxidative stress and cellular protection.
Industry: Used in the development of materials with specific chemical properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms from the hydroxyl groups, neutralizing free radicals and preventing oxidative damage. Additionally, the acetoxy groups may facilitate interactions with specific proteins, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
1,7-Bis(3,4-dimethoxyphenyl)heptane-3,5-diyl diacetate: Similar structure but with methoxy groups instead of hydroxyl groups.
1,7-Bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione: Contains methoxy groups and a ketone functional group.
Uniqueness
1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate is unique due to the presence of both hydroxyl and acetoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for scientific research.
特性
分子式 |
C23H28O8 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
[(3S,5S)-5-acetyloxy-1,7-bis(3,4-dihydroxyphenyl)heptan-3-yl] acetate |
InChI |
InChI=1S/C23H28O8/c1-14(24)30-18(7-3-16-5-9-20(26)22(28)11-16)13-19(31-15(2)25)8-4-17-6-10-21(27)23(29)12-17/h5-6,9-12,18-19,26-29H,3-4,7-8,13H2,1-2H3/t18-,19-/m0/s1 |
InChIキー |
BWSFBLYFHGZBRQ-OALUTQOASA-N |
異性体SMILES |
CC(=O)O[C@@H](CCC1=CC(=C(C=C1)O)O)C[C@H](CCC2=CC(=C(C=C2)O)O)OC(=O)C |
正規SMILES |
CC(=O)OC(CCC1=CC(=C(C=C1)O)O)CC(CCC2=CC(=C(C=C2)O)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
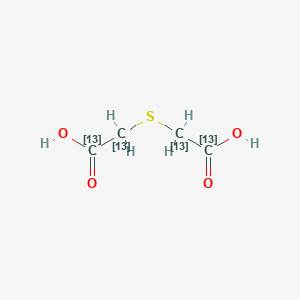
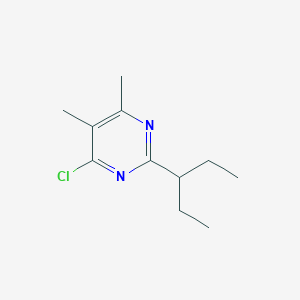
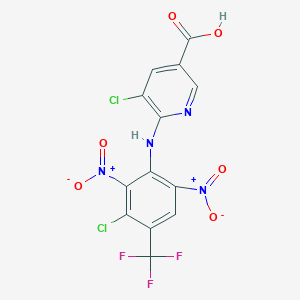
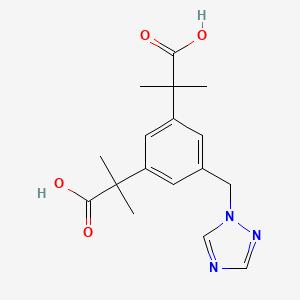

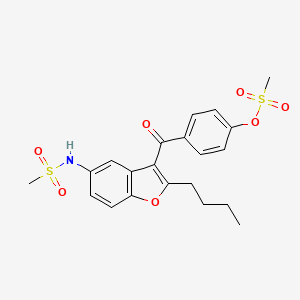
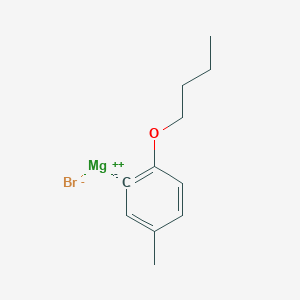
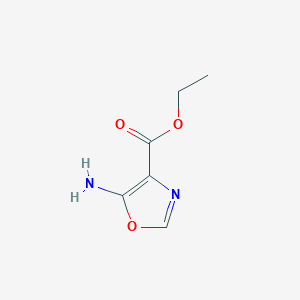
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
